Lipophilicity Control: 1.2 Log Unit Reduction vs. 6-Cyclohexyl Analog Improves Drug-Likeness
The target compound's predicted XLogP3 of 0.2 is 1.2 log units lower than that of the 6-cyclohexyl analog (XLogP3 = 1.4), representing an approximately 16-fold difference in octanol-water partition coefficient [1][2]. Topological polar surface area is identical at 50.4 Ų for both compounds, meaning the lipophilicity difference arises solely from the substituent at position 6 [1][2]. This lower logP falls within the optimal range for CNS drug candidates (typically logP 1–3) and is associated with reduced promiscuity, lower plasma protein binding, and decreased hERG channel blockade risk.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 6-Cyclohexyl-1,4,5,6-tetrahydropyrimidin-2-amine: XLogP3 = 1.4 |
| Quantified Difference | Δ = −1.2 log units (~16-fold lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lower lipophilicity directly correlates with improved developability profiles including reduced off-target binding, lower metabolic clearance, and decreased risk of phospholipidosis—critical factors for lead optimization programs.
- [1] PubChem. 6-(1-Methylcyclopropyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CID 103318010). National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/103318010 View Source
- [2] PubChem. 6-Cyclohexyl-1,4,5,6-tetrahydropyrimidin-2-amine (CID 103318046). National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/103318046 View Source
